N-(2-oxooxolan-3-yl)benzenesulfonamide
Description
N-(2-oxooxolan-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide group linked to a 2-oxooxolan-3-yl moiety. The 2-oxooxolan (tetrahydrofuran-2-one) ring introduces a lactone-like structure, which may influence solubility, metabolic stability, and intermolecular interactions. Sulfonamides are widely explored in medicinal chemistry due to their versatile bioactivity, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10-9(6-7-15-10)11-16(13,14)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLUVQZTORGCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxooxolan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-oxooxolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxooxolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(2-oxooxolan-3-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-oxooxolan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (Compounds 6–32)
- Core Structure: Pyridyl sulfonamide with quinoline and piperazine substituents.
- Biological Target : PPARγ agonists.
- Key Data :
- Comparison: The oxolane ring in N-(2-oxooxolan-3-yl)benzenesulfonamide replaces the pyridyl-quinoline system, likely reducing steric bulk and altering hydrogen-bonding capacity. The absence of a chlorine or quinoline group may lower PPARγ affinity compared to Compounds 6 and 5.
N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides
- Core Structure: Styrylquinoline-linked benzenesulfonamide.
- Biological Target : HIV integrase (HIV IN).
- Key Data :
- Comparison: The oxolane ring lacks the extended π-conjugation of styrylquinoline, which is critical for HIV IN binding. However, the sulfonamide group’s electronegativity may still permit moderate enzyme interaction.
N-(6,12-dioxoindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide
- Core Structure: Indoloquinazolinone-fused benzenesulfonamide.
- Synthesis: Reacts substituted benzene sulfonyl chloride with an amino group on the heterocyclic core .
- Comparison: The indoloquinazolinone system provides planar rigidity, contrasting with the flexible oxolane ring.
Comparative Data Table
Key Observations
Structural Flexibility vs.
Substituent Effects: Chlorine and quinoline groups in Compound 6/7 improve PPARγ binding via hydrophobic and π-π interactions, absent in the oxolane derivative .
Synthetic Accessibility :
Research Implications
- PPARγ Modulation : The lower Gold Score of this compound (inferred from structural analogs) suggests reduced PPARγ affinity compared to Compounds 6 and 6. Optimization via introducing electronegative substituents (e.g., chlorine) could enhance activity .
- Antiviral Potential: While lacking styrylquinoline’s π-system, the sulfonamide group may still inhibit HIV IN through sulfonyl-oxygen interactions, warranting enzymatic assays .
- Cytotoxicity Screening : The SRB assay () could be applied to evaluate the compound’s cytotoxicity profile, a critical step for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
